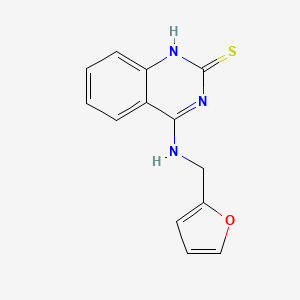

4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione

Description

Properties

IUPAC Name |

4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c18-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWCNHNAUPPCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzamide with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the quinazoline ring system. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound with potential applications in scientific research, combining furan and quinazoline structural features. It is also known as Oprea1_115706 or 4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione and is part of the 2-anilino quinazoline class.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex heterocyclic compounds.

- It can undergo reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

- The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

- It has demonstrated potent antimalarial activity against P. falciparum parasites, including multidrug-resistant strains.

- Its derivatives are studied for their therapeutic potential in treating various diseases.

- Quinazoline derivatives, including this compound, can inhibit cancer cell proliferation by targeting tyrosine kinases (TKs) crucial in cancer cell signaling pathways. Modifications in the quinazoline structure can enhance binding affinity to epidermal growth factor receptor (EGFR) TKs, leading to cytotoxic effects against breast and lung cancers.

- Antimicrobial properties of quinazoline derivatives have been documented, exhibiting activity against bacterial strains, including Mycobacterium tuberculosis. Some derivatives have shown higher efficacy than traditional antibiotics against mycobacterial infections.

- Antiviral potential has been explored, with some compounds demonstrating inhibitory effects on viral replication processes, as well as antifungal activities against strains resistant to conventional antifungals.

- It can inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases, and some derivatives exhibit analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs).

Medicine

- Its derivatives are being studied for their therapeutic potential in treating various diseases.

Industry

- It can be used to develop new materials with specific properties, such as polymers and dyes.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction : The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides and acyl chlorides.

Mechanism of Action

The mechanism of action of 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Electron-rich substituents (e.g., furan, thiophen) enhance interactions with hydrophobic pockets in targets like Bcl-xL .

- Thione vs. Dione : Thione derivatives exhibit stronger enzyme inhibition (e.g., Bcl-xL) due to sulfur’s polarizability compared to diones .

- Bicyclic systems (e.g., tetrahydrobenzo[h]quinazoline) improve cytotoxicity but may reduce solubility .

Anticancer Activity

- Bcl-xL Inhibition : Quinazoline-2(1H)-thione derivatives (e.g., DCBL55) bind to Bcl-xL’s hydrophobic groove with ΔG = −9.2 kcal/mol, comparable to ABT-737 . Furan substitutions may further optimize binding via π-π stacking .

- Cytotoxicity: Thiophen-substituted analogs show IC₅₀ values of 1.2–8.7 µM against HeLa and MCF-7 cells, outperforming phenylamino derivatives (IC₅₀: 15–25 µM) .

Antiviral Activity

4-(Thiophen-2-yl)-tetrahydrobenzoquinazoline-thione derivatives inhibit HIV-1 replication by 60–75% at 10 µM, likely via reverse transcriptase interaction . Furan analogs are untested but hypothesized to show similar efficacy.

Enzyme Inhibition

- DPP-4 Inhibition : Dihydropyrimidine-thiones (e.g., 5d–g) exhibit IC₅₀ values of 0.8–3.2 nM, suggesting quinazoline-thiones could be repurposed for diabetes therapy .

- Sodium Channel Modulation : Quinazoline-thiones with lipophilic substituents potentiate Nav1.7 channels (EC₅₀: 0.5 µM), though furan derivatives remain unstudied .

Biological Activity

Overview

4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This compound features a thione group that enhances its pharmacological potential, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₂N₄S

- Molecular Weight : 268.34 g/mol

The presence of the furan moiety and the thione group contributes to its unique chemical properties, influencing its biological activity.

Anticancer Activity

Quinazoline derivatives, including this compound, have been studied for their ability to inhibit cancer cell proliferation. Research indicates that quinazoline compounds can target various tyrosine kinases (TKs), which are crucial in cancer cell signaling pathways. For instance, studies have shown that modifications in the quinazoline structure can enhance binding affinity to epidermal growth factor receptor (EGFR) TKs, leading to significant cytotoxic effects against multiple cancer types, including breast and lung cancers .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are well-documented. Compounds with thione functionalities have exhibited activity against a range of bacterial strains, including Mycobacterium tuberculosis. In particular, derivatives like 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione have shown higher efficacy than traditional antibiotics like isoniazid against mycobacterial infections .

Antiviral and Antifungal Activities

Recent studies have also explored the antiviral potential of quinazoline derivatives. Some compounds have demonstrated inhibitory effects on viral replication processes. Additionally, antifungal activities have been noted, particularly against strains resistant to conventional antifungals, indicating a promising area for further exploration .

Anti-inflammatory and Analgesic Properties

Quinazolines are recognized for their anti-inflammatory effects. Research suggests that these compounds can inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases. Furthermore, some derivatives exhibit analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Anticancer Activity

A study evaluated the anticancer effects of various quinazoline derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Evaluation

In antimicrobial assays, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, suggesting potent antibacterial activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell signaling and proliferation, particularly in cancer cells. Additionally, the thione group may facilitate interactions with reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparative Analysis with Related Compounds

Q & A

Q. How can the synthesis of 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions starting with precursor compounds like 2-mercaptopyrazine or substituted quinazolines. Key parameters include:

- Solvent selection : Ethanol or DMF is preferred for solubility and reaction efficiency .

- Catalysts : Base catalysts (e.g., KOH) facilitate thiolation or cyclization steps .

- Temperature control : Reflux conditions (70–90°C) are critical for intermediate stability .

- Purification : Column chromatography or recrystallization from ethanol ensures high purity (>95%) .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

- NMR : H and C NMR identify proton environments (e.g., furan methylene at δ ~4.3 ppm) and carbon backbone .

- IR Spectroscopy : Confirms thione (C=S) stretching at ~1189 cm and N-H bonds at ~3416 cm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 284.08) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. What in vitro assays are suitable for initial screening of anticancer activity?

Methodological Answer:

- Cytotoxicity assays : MTT or SRB tests using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Anti-HIV evaluation : Inhibition of HIV-1 reverse transcriptase at IC values <50 µM via enzymatic assays .

- Dose-response curves : IC calculations using GraphPad Prism for comparative potency analysis .

Q. How do solvent choices impact reaction efficiency in quinazoline-thione synthesis?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution rates for thiolation steps .

- Ethanol/water mixtures : Improve crystal formation during recrystallization .

- Solvent-free conditions : Microwave-assisted synthesis reduces side reactions for thermally sensitive intermediates .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of quinazoline-2(1H)-thione derivatives?

Methodological Answer:

- X-ray crystallography : Resolves N–H···N (2.89 Å) and C–H···S (3.72–3.80 Å) interactions stabilizing monoclinic (P21/m) lattices .

- Hirshfeld surface analysis : Quantifies contributions of H···H (24.8%), H···C (11.7%), and H···S (36.8%) contacts to packing density .

- DFT calculations : Validates intermolecular interaction energies using Crystal Explorer 3.1 .

Q. What computational methods predict interactions with biological targets like Bcl-xL?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screens binding affinities (ΔG < -8 kcal/mol) to Bcl-xL’s hydrophobic groove .

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore modeling : Identifies critical hydrogen bond acceptors (thione sulfur) and aromatic features for inhibitory activity .

Q. How does substitution at the quinazoline core modulate enzyme inhibition (e.g., cathepsin B/H)?

Methodological Answer:

- SAR studies : Electron-withdrawing groups (e.g., furan) enhance inhibition (IC <10 µM) by stabilizing enzyme-ligand complexes .

- Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots for cathepsin B .

- X-ray co-crystallography : Resolves binding modes of 4-substituted quinazolines to catalytic cysteine residues .

Q. Can non-covalent interactions be engineered to improve solubility without compromising activity?

Methodological Answer:

- Co-crystallization : Introduces hydrophilic co-formers (e.g., isonicotinic acid N-oxide) to enhance aqueous solubility .

- Salt formation : Reacts thione with NaHCO to generate water-soluble sodium salts .

- Prodrug design : Conjugates with PEG or glucose improve bioavailability while retaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.